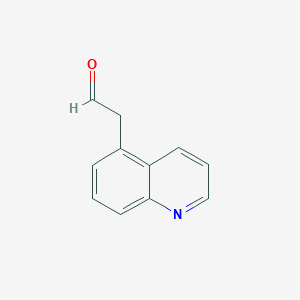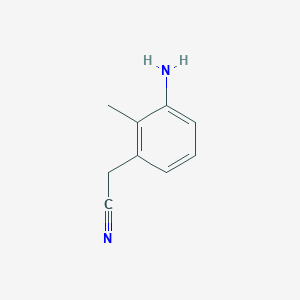
2-(Quinolin-5-YL)acetaldehyde
Descripción general
Descripción
2-(Quinolin-5-YL)acetaldehyde is a chemical compound with the formula C11H9NO . It is a derivative of quinoline, a nitrogen-containing heterocyclic compound . Quinoline is an essential segment of both natural and synthetic compounds .
Synthesis Analysis
Quinoline has been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Its molecular structure contains a quinoline ring and an aldehyde functional group, making it a versatile building block for the synthesis of other complex molecules .Chemical Reactions Analysis
Quinoline and its derivatives have shown substantial biological activities. There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is considered the best .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
- 2-(Quinolin-5-yl)acetaldehyde plays a significant role in the synthesis of various heterocyclic compounds. For instance, it is involved in the formation of 2-hydroxypyrano[3,2-c]quinolin-5-ones through a tandem Knoevenagel condensation and Michael addition of enamine with quinone methide (Ye et al., 1999). Additionally, it contributes to the creation of 2,4-disubstituted quinolines via electrophile-mediated cyclization reactions (Kobayashi et al., 2004).
Antimicrobial Applications
- Compounds synthesized from 2-(Quinolin-5-yl)acetaldehyde exhibit antimicrobial properties. Research has shown that certain derivatives, such as quinoline-3-carbaldehyde hydrazones, display significant antibacterial and antitubercular activities (Bodke et al., 2017).
Inhibitory Effects on HIV-1 Integrase
- A study highlighted the role of 2-(Quinolin-3-yl)-acetic-acid derivatives, which are structurally similar to 2-(Quinolin-5-yl)acetaldehyde, in inhibiting HIV-1 integrase, an enzyme crucial for HIV replication (Kessl et al., 2012). These compounds act as allosteric integrase inhibitors, blocking multiple steps of HIV-1 integration.
Anticancer Potential
- Novel quinoline-3-carbaldehyde hydrazones bearing triazole or benzotriazole moieties, which can be synthesized using 2-(Quinolin-5-yl)acetaldehyde, have demonstrated cytotoxic properties against various cancer cell lines, indicating potential for anticancer applications (Korcz et al., 2018).
Application in Synthesis of PDGF Receptor Tyrosine Kinase Inhibitors
- 2-(Quinolin-5-yl)acetaldehyde is instrumental in the synthesis of 3-substituted quinoline derivatives, which serve as inhibitors of platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK), a target for therapeutic intervention in certain diseases (Maguire et al., 1994).
Mecanismo De Acción
Direcciones Futuras
Quinoline and its derivatives have potential applications in various fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Thus, developing a novel cytotoxic drug using this scaffold with potent activity and selectivity remains an interesting field of research .
Propiedades
IUPAC Name |
2-quinolin-5-ylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-8-6-9-3-1-5-11-10(9)4-2-7-12-11/h1-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCVUJDNUIRAGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627135 | |
| Record name | (Quinolin-5-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinolin-5-YL)acetaldehyde | |
CAS RN |
545423-97-0 | |
| Record name | 5-Quinolineacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=545423-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Quinolin-5-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 7-amino-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate](/img/structure/B1629059.png)
![N-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1629060.png)



![7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B1629070.png)




![N-methoxy-N-methyl-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1629076.png)

![Hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one](/img/structure/B1629079.png)